S-(4-chlorophenyl) benzenecarbothioate

Description

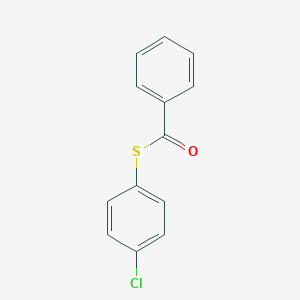

S-(4-chlorophenyl) benzenecarbothioate is a thioester derivative characterized by a benzene ring (benzenecarbothioate) linked via a thioester group (-S-C(=O)-) to a 4-chlorophenyl substituent. This compound belongs to a broader class of organosulfur derivatives, which are often explored for pesticidal and industrial applications due to their stability and reactivity.

Properties

Molecular Formula |

C13H9ClOS |

|---|---|

Molecular Weight |

248.73g/mol |

IUPAC Name |

S-(4-chlorophenyl) benzenecarbothioate |

InChI |

InChI=1S/C13H9ClOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |

InChI Key |

VXAIIOQFGJBEKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-(4-chlorophenyl) benzenecarbothioate with three organophosphorus compounds containing chlorophenyl or thioester-like moieties, as referenced in Pesticide Chemicals Glossary (2001) .

Table 1: Structural and Functional Comparison

| Compound Name | Key Functional Groups | Primary Use |

|---|---|---|

| S-(4-chlorophenyl) benzenecarbothioate | Thioester, 4-chlorophenyl, benzene | Inferred: Potential pesticide (structural analogy) |

| S-(((4-chlorophenyl)thio)methyl) O,O-diethyl phosphorodithioate (Carbophenothion) | Phosphorodithioate, 4-chlorophenylthio | Acaricide, insecticide |

| S-(((2-chlorophenyl)(1-oxybutyl)amino)methyl) O,O-dimethyl phosphorodithioate (Fosmethilan) | Phosphorodithioate, 2-chlorophenyl, oxybutyl | Insecticide |

| S-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O,O-dimethyl phosphorodithioate (Phosmet) | Phosphorodithioate, isoindole-1,3-dione | Insecticide, acaricide |

Key Observations:

Structural Differences: S-(4-chlorophenyl) benzenecarbothioate lacks the phosphorus core present in carbophenothion, fosmethilan, and phosmet. Its thioester group distinguishes it from phosphorodithioates, which are more reactive due to P=S bonds .

Functional Implications: Stability: Thioesters like S-(4-chlorophenyl) benzenecarbothioate are generally more hydrolytically stable than phosphorodithioates, which degrade rapidly in alkaline environments. This could translate to longer environmental persistence. Bioactivity: Phosphorodithioates (e.g., carbophenothion) inhibit acetylcholinesterase in pests, a mechanism less likely in thioesters. However, the chlorophenyl group may enhance lipid solubility, improving membrane penetration in target organisms .

Applications: While carbophenothion and phosmet are commercial insecticides, S-(4-chlorophenyl) benzenecarbothioate’s use remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.